molecular formula C16H12N6O3S2 B11307471 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11307471
M. Wt: 400.4 g/mol
InChI Key: WVOAFAMWMAHYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a structurally complex organic compound featuring a benzothiazole core substituted with a methylsulfonyl group at position 6 and a benzamide moiety bearing a tetrazole ring at position 4. The benzothiazole scaffold is known for its pharmacological versatility, while the methylsulfonyl group enhances electron-withdrawing properties and metabolic stability. The tetrazole ring, a bioisostere for carboxylic acids, contributes to hydrogen bonding and receptor interactions, making this compound a promising candidate for drug discovery and materials science .

Properties

Molecular Formula

C16H12N6O3S2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12N6O3S2/c1-27(24,25)12-6-7-13-14(8-12)26-16(18-13)19-15(23)10-2-4-11(5-3-10)22-9-17-20-21-22/h2-9H,1H3,(H,18,19,23)

InChI Key

WVOAFAMWMAHYHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with methylsulfonyl chloride under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzothiazole intermediate with sodium azide and ammonium chloride.

    Formation of the Benzamide Group: The final step involves coupling the tetrazole-containing intermediate with 4-aminobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds, including N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide, show promising anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. This compound has been tested against various bacterial strains and has shown effective inhibitory effects . This suggests potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory potential. Research has focused on its ability to inhibit enzymes like acetylcholinesterase and α-glucosidase, which are relevant in the treatment of conditions such as Alzheimer's disease and diabetes .

Case Studies and Research Findings

Several studies highlight the compound's applications:

  • Anticancer Studies : A study published in Progress in Chemical and Biochemical Research examined various benzothiazole derivatives for their anticancer activity against pancreatic cancer cells. The results indicated that certain structural modifications enhanced their efficacy .
  • Antimicrobial Efficacy : In another study, benzothiazole derivatives were screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the benzothiazole structure could significantly improve antibacterial potency .
  • Enzyme Inhibition Studies : A comprehensive review highlighted the enzyme inhibitory activities of various benzothiazole derivatives, indicating their potential as therapeutic agents in managing diabetes and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Impact of Substituents :

  • Methylsulfonyl vs. Chloro/Methoxy : Methylsulfonyl at position 6 (target compound) enhances electron withdrawal and metabolic stability compared to chloro (electron-deficient) or methoxy (electron-donating) groups .
  • Tetrazole vs.

Tetrazole-Containing Benzamide Analogues

Tetrazole derivatives are valued for their bioisosteric properties. Notable comparisons include:

Compound Name Core Structure Key Features
N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide Chloro-fluorophenyl Increased halogenated aromatic interactions.
N-phenyl-4-(1H-tetrazol-1-yl)benzamide Simple phenyl Lacks benzothiazole; reduced complexity.
N-[2-(4-methoxyphenyl)ethyl]-4-(1H-tetrazol-1-yl)benzamide Methoxyphenethyl Alkyl chain introduces flexibility; methoxy enhances solubility.

Unique Attributes of the Target Compound :

  • The integration of both benzothiazole and tetrazole moieties distinguishes it from simpler tetrazole-benzamide derivatives, enabling dual modes of interaction (e.g., aromatic stacking via benzothiazole and hydrogen bonding via tetrazole) .

Sulfonamide and Sulfonyl Derivatives

Sulfonamide/sulfonyl groups are critical for pharmacokinetics. Key comparisons:

Compound Name Sulfonyl/Sulfonamide Features Biological Activity
4-(dimethylamino)-N-[6-(2-methylpropylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide Sulfamoyl group Enhanced anticancer and antimicrobial activity.
4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide Azepane-sulfonyl Potential neuroprotective effects.
N~6~-[4-(aminosulfonyl)benzyl]-2-[(methylsulfonyl)amino]-1,3-benzothiazole-6-carboxamide Dual sulfonyl groups Unique binding to enzymatic targets.

Methylsulfonyl Advantage :
The methylsulfonyl group in the target compound offers a balance of moderate electron withdrawal and metabolic stability, unlike bulkier sulfonamides (e.g., azepane-sulfonyl) or simpler sulfamoyl groups .

Research Findings and Unique Properties

  • For example, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide exhibits potent antimicrobial activity (MIC: 2–8 µg/mL) , suggesting the target compound may share similar efficacy.

Biological Activity

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole core and a tetrazole ring, which are known to contribute to its pharmacological properties. The molecular formula is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S with a molecular weight of approximately 384.4 g/mol. The presence of the methylsulfonyl group may enhance solubility and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that benzothiazole derivatives possess antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .
  • Anticancer Potential : Compounds containing the benzothiazole moiety have been investigated for their anticancer properties. They may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Antitubercular Activity

A study focused on synthesizing new benzothiazole derivatives revealed significant antitubercular activity against M. tuberculosis. The synthesized compounds were evaluated for their minimum inhibitory concentration (MIC) values, with some exhibiting enhanced activity compared to standard drugs like isoniazid and rifampicin. The results are summarized in Table 1.

CompoundMIC (µg/mL)Comparison DrugMIC (µg/mL)
A60.5Isoniazid0.1
A71.0Rifampicin0.05

Anticancer Studies

Another research effort evaluated the cytotoxic effects of benzothiazole derivatives on various cancer cell lines. The findings indicated that certain compounds significantly reduced cell viability in a dose-dependent manner.

CompoundCell LineIC50 (µM)
BZ1MCF-7 (Breast)15
BZ2HeLa (Cervical)20

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Interference with DNA Synthesis : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways, leading to reduced proliferation of target cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.